1-acetyl-N-butyl-2,3-dihydro-1H-indole-5-sulfonamide
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Overview
Description
1-acetyl-N-butyl-2,3-dihydro-1H-indole-5-sulfonamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has a unique structure that combines an indole core with acetyl, butyl, and sulfonamide functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-acetyl-N-butyl-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often include the use of acidic catalysts such as methanesulfonic acid under reflux conditions in methanol . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-acetyl-N-butyl-2,3-dihydro-1H-indole-5-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring. Common reagents for these reactions include halogens, sulfonyl chlorides, and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-acetyl-N-butyl-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. The indole core is known to bind with high affinity to various receptors, influencing biological pathways . The sulfonamide group can enhance the compound’s ability to interact with enzymes and proteins, potentially leading to inhibition or activation of specific biological processes.
Comparison with Similar Compounds
1-acetyl-N-butyl-2,3-dihydro-1H-indole-5-sulfonamide can be compared with other indole derivatives such as:
1-acetyl-5-amino-2,3-dihydro-1H-indole: This compound lacks the butyl and sulfonamide groups, which may result in different biological activities and chemical reactivity.
N-arylsulfonyl-3-acetylindole: This compound has a similar sulfonamide group but differs in the aryl substitution, which can affect its interaction with biological targets.
The uniqueness of this compound lies in its combination of functional groups, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
1-acetyl-N-butyl-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-4-8-15-20(18,19)13-5-6-14-12(10-13)7-9-16(14)11(2)17/h5-6,10,15H,3-4,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRQEYNRWVGNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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